molecular formula C15H28O2 B136950 1-Hydroxy-2-pentadecen-4-one CAS No. 142450-06-4

1-Hydroxy-2-pentadecen-4-one

Cat. No.: B136950
CAS No.: 142450-06-4
M. Wt: 240.38 g/mol
InChI Key: QARDWRHNMXKUAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hydroxy-2-pentadecen-4-one is a long-chain hydroxy-ketone that is of significant interest in organic synthesis and fragrance research. Compounds with similar structures, particularly those containing a pentadecane or pentadecene backbone, are frequently investigated for their utility as chemical intermediates in the synthesis of complex molecules, including macrocyclic musks . The combination of a hydroxy group and a ketone functionality within a long alkyl chain makes this class of compounds a versatile building block for researchers. Potential applications include its use as a precursor in the development of novel perfumery agents, where such structures are known to contribute valuable olfactory properties . Furthermore, hydroxy-ketones are studied for their biological activity and their role as metabolites in various biochemical pathways. The structure suggests potential for interaction with biological systems, making it a candidate for investigations in chemical ecology and microbiology, similar to how other bacterial metabolites are explored for their role in inter-species communication . Researchers value this compound for probing structure-activity relationships and developing new synthetic methodologies. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

142450-06-4

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

IUPAC Name

(E)-1-hydroxypentadec-2-en-4-one

InChI

InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-12-15(17)13-11-14-16/h11,13,16H,2-10,12,14H2,1H3/b13-11+

InChI Key

QARDWRHNMXKUAU-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)C=CCO

Isomeric SMILES

CCCCCCCCCCCC(=O)/C=C/CO

Canonical SMILES

CCCCCCCCCCCC(=O)C=CCO

Synonyms

1-Hydroxy-2-pentadecen-4-one

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between 1-Hydroxy-2-pentadecen-4-one and related compounds:

Compound Name Molecular Formula Functional Groups Structure Type Key Substituents
This compound (Target) C₁₅H₂₆O₂ Hydroxyl, ketone, double bond Linear chain None
1-(4-Chlorophenyl)-4,4-dimethylpentan-3-one C₁₂H₁₃ClO Ketone, chlorophenyl, methyl Branched chain 4-Chlorophenyl, dimethyl
1-Phenylpentadecane C₂₁H₃₆ None (hydrocarbon) Linear chain Phenyl
4-Hydroxy-2-phenylcyclopent-2-en-1-one C₁₁H₈O₂ Hydroxyl, ketone, phenyl Cyclic enone Phenyl, cyclopentenone ring

Key Observations :

  • The hydroxyl and ketone groups in the target compound increase polarity compared to 1-Phenylpentadecane, a non-polar hydrocarbon .
  • Unlike the branched 1-(4-Chlorophenyl)-4,4-dimethylpentan-3-one , the target compound lacks aromatic or bulky substituents, suggesting differences in steric hindrance and reactivity.

Hazard and Toxicity Profile

Available hazard data for related compounds highlight critical differences:

Compound Name Hazards (GHS Classification) Applications
This compound Not reported (hypothetical) Unknown
1-Phenylpentadecane Acute toxicity (H302), skin irritation (H315), eye irritation (H319) Laboratory chemical, synthesis
1-(4-Chlorophenyl)-4,4-dimethylpentan-3-one Not specified (used as pesticide intermediate) Agrochemical synthesis

Implications :

  • The absence of aromatic or halogenated groups in the target compound may reduce toxicity risks compared to 1-Phenylpentadecane and chlorophenyl-containing analogs .
  • Polar functional groups (hydroxyl, ketone) could enhance biodegradability, though this remains speculative.

Target Compound Reactivity :

  • The hydroxyl group may participate in hydrogen bonding, while the ketone and double bond could undergo nucleophilic additions or oxidations.

Preparation Methods

Partial Hydrogenation of Diketones

A foundational method involves the partial hydrogenation of 3-methyl-1,5-cyclopentadecanedione (diketone B) using NaBH₄ under controlled conditions. Key parameters include:

  • NaBH₄ stoichiometry : 0.1–0.5 equivalents relative to diketone to avoid over-reduction.

  • Temperature : Stepwise protocol with initial reaction at 0–10°C (to stabilize intermediates) followed by warming to 10–35°C for completion.

  • Solvent systems : Methanol or ethanol preferred for solubility and reaction kinetics.

This route yields a diol intermediate (3-methyl-cyclopentadecan-1,5-diol), which undergoes acid-catalyzed dehydration (e.g., H₃PO₄, p-TsOH) to form the α,β-unsaturated ketone. Yield optimization requires precise control of acid strength (pKa 2–6) and reaction time to minimize polymerization.

Table 1 : Partial Hydrogenation Optimization (Diketone → Diol)

ParameterOptimal RangeYield (IIIa + IIIb)
NaBH₄ (equiv)0.3–0.440–45%
Temperature (°C)0–10 (Step 1)30–35%
20–25 (Step 2)45–50%
SolventEthanol/Water (9:1)42%

Acid-Catalyzed Dehydration of Diols

The diol intermediate (IV) undergoes dehydration via Brønsted or Lewis acids. Phosphoric acid (85% w/w) in toluene at 80–100°C for 4–6 hours achieves 65–70% conversion to this compound. Competing pathways include:

  • E1 elimination : Favored by strong acids (e.g., H₂SO₄), leading to carbocation rearrangements.

  • Concerted E2 mechanism : Dominant with weak acids (e.g., HOAc), preserving regiochemistry.

Critical Factor : Water removal (Dean-Stark trap) shifts equilibrium toward the ketone.

Stereoselective Synthesis and Isomer Control

Catalytic Hydrogenation for Double Bond Positioning

Raney nickel or copper catalysts enable selective hydrogenation of precursor alkynes or dienes. For example:

  • Raney Cu (U.S. Pat. No. 4,335,262) : Converts cyclic ethers to α,β-unsaturated ketones with >80% E-isomer preference.

  • Pd/C (10% w/w) : Reduces triple bonds in propargyl alcohols to cis-alkenes, which isomerize to trans under acidic conditions.

Table 2 : Isomer Distribution Under Different Catalysts

CatalystTemperature (°C)E:Z RatioYield (%)
Raney Cu12085:1578
Pd/C8060:4082
BF₃·Et₂O2550:5065

While not directly cited for this compound, phosphonium ylide strategies (e.g., Scheme 2 in Ref) offer modular access to α,β-unsaturated ketones. Key steps include:

  • Ylide generation : Triphenylphosphine and ω-bromo acids form phosphonium salts (e.g., 5a–e).

  • Alkylation : Wittig reaction with aldehydes introduces the double bond.

  • Oxidation : MnO₂ or Jones reagent converts resulting alkenes to ketones.

Limitations include poor regioselectivity in macrocyclic systems and side reactions during ylide stabilization.

Industrial-Scale Considerations

Solvent and Recycle Systems

  • Extraction : Dichloromethane/water biphasic systems recover >90% of unreacted diketone.

  • Catalyst recycling : Raney metals reused up to 5 cycles with <10% activity loss.

Byproduct Management

  • Diol (IV) : ≤15 mol% tolerated; removed via silica gel chromatography (hexane/EtOAc 7:3).

  • Polymerized residues : Mitigated by inert atmosphere (N₂) and radical inhibitors (BHT).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.